3-Amino-5-sulfosalicylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-amino-5-sulfosalicylic acid involves eco-friendly methods to produce novel sulfonamides from 5-aminosalicylic acid and substituted sulfonyl chlorides. These methods aim to explore structure-activity relationships (SAR) by synthesizing similar compounds from 3-aminobenzoic acid and 4-aminophenol, demonstrating the versatility and potential of 3-amino-5-sulfosalicylic acid derivatives in various applications (Kuchana & Nadakuditi, 2019).
Molecular Structure Analysis
The molecular structure of 3-amino-5-sulfosalicylic acid and its derivatives often features extensive hydrogen-bonded three-dimensional layered polymer structures. These structures are characterized by significant interlayer π-π interactions, demonstrating the compound's potential for forming complex molecular assemblies (Smith et al., 2005).
Chemical Reactions and Properties
3-Amino-5-sulfosalicylic acid and its derivatives engage in a variety of chemical reactions. For instance, their ability to form proton-transfer compounds with other aromatic compounds, leading to structures with significant hydrogen bonding and three-dimensional polymer networks, showcases their reactive nature and potential for creating complex molecular systems (Smith, 2005).
Physical Properties Analysis
The physical properties of 3-amino-5-sulfosalicylic acid derivatives have been explored through studies on their crystal structures and solubility. These studies reveal that the compounds exhibit remarkable aqueous solubility and form polymeric structures in the solid state, highlighting their potential for pharmaceutical and material science applications (Andrews et al., 2009).
Scientific Research Applications
Crystalline Structure and Proton-Transfer Compounds
3-Amino-5-sulfosalicylic acid (3-APy.5-SSA) has been studied for its ability to form crystalline structures through proton transfer with other compounds. For instance, it can form two kinds of proton-transfer organic adducts with 3-aminopyridine, resulting in layered polymer structures with extensive hydrogen bonding and pi-pi interactions (Meng, Zhou, Wang, & Liu, 2007). Additionally, it has been found to form a 1:1 proton-transfer compound with 3-aminobenzoic acid, exhibiting a layered polymer structure facilitated by hydrogen bonding and ring interactions (Smith, 2005).
Optical and Non-linear Optical Properties
The optical and non-linear-optical (NLO) properties of organic 5-sulfosalicylates have been explored, considering 3-APy.5-SSA as a potential material for tunable optical applications. This includes studies using spectroscopic methods like X-ray diffraction, electronic absorption, and fluorescence spectroscopy (Ivanova & Spiteller, 2011).
Complexation with Rare-Earth Elements
Research has been conducted on the thermodynamics of 3-APy.5-SSA complexing with rare-earth elements. This study used pH titration methods to understand the stability of such complexes at different temperatures (Baranova, Pirkes, Bugayevskii, Kholin, & Kostromina, 1991).
Catalytic Properties
The catalytic properties of 5-sulfosalicylic acid have been explored, notably in facilitating Mannich reactions in pure water. This research demonstrated its efficiency as a water-soluble Bronsted acid catalyst, showcasing potential for organic synthesis (Chun et al., 2014).
Hybrid Luminescence Materials
3-APy.5-SSA has been utilized in the design of inorganic/organic hybrid luminescence materials. This involves modifying 5-sulfosalicylic acid and coordinating it with terbium ion, resulting in materials exhibiting strong luminescence properties (Ying, 2009).
Extraction Methods in Plant Products
Studies on extraction methods for amino acids in plant products have used 5-sulfosalicylic acid for deproteinating plasma proteins, indicating its utility in biochemical analysis (Wei-wei, 2010).
Solubility in Supercritical Carbon Dioxide
The solubility of 5-sulfosalicylic acid in supercritical carbon dioxide has been investigated, providing insights into its physical properties under various temperature and pressure conditions (Tian, Jin, Guo, & Zhang, 2007).
Safety And Hazards
3-Amino-5-sulfosalicylic acid may react with strong oxidizers and mineral acids or bases1. It is recommended to store this material in a refrigerator1. In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water9.
Future Directions
5-Sulphosalicylic acid, a related compound, has been used as an efficient organocatalyst in diverse fields such as in the determination of total proteins in spinal fluids, used as a spray reagent for detection of sugars on thin-layer chromatogram, as a redox indicator, in the study of pulse radiolysis and as a chelating agent7. This suggests potential future directions for the use of 3-Amino-5-sulfosalicylic acid in similar applications.
Please note that the information provided is based on the available search results and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
3-amino-2-hydroxy-5-sulfobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO6S/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11/h1-2,9H,8H2,(H,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTOYIGWKLTQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO6S | |
Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074863 | |
Record name | 3-Amino-5-sulfosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-amino-5-sulfosalicylic acid is a crystalline solid. Used in the spectrofluorimetric determination of aluminum. | |
Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
3-Amino-5-sulfosalicylic acid | |
CAS RN |
6201-86-1 | |
Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19804 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Amino-2-hydroxy-5-sulfobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6201-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-sulfosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5-sulfosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-sulphosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T7FZR32GZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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